molecular formula C9H11N5O2 B2761274 5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione CAS No. 112734-99-3

5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione

Cat. No.: B2761274
CAS No.: 112734-99-3
M. Wt: 221.22
InChI Key: OAWXPKMODSSVSY-UHFFFAOYSA-N
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Description

Evolution of Pyrido[2,3-d]Pyrimidine Research

The pyrido[2,3-d]pyrimidine scaffold, first synthesized in the mid-20th century, gained prominence due to its structural similarity to purine bases like adenine and guanine. Early work by Victory et al. in the 1990s established foundational synthetic routes using α,β-unsaturated esters and malononitrile, yielding tetrahydropyridine intermediates that could be cyclized with guanidine. Over time, researchers optimized one-pot multicomponent reactions (MCRs) to improve efficiency, reducing step counts and increasing yields from ~40% to over 85% under microwave-assisted conditions. The scaffold’s "privileged" status—a term coined by Evans in the 1980s—stems from its ability to interact with diverse biological targets, including tyrosine kinases and dihydrofolate reductase (DHFR). By 2023, over 200 patents had been filed for pyrido[2,3-d]pyrimidine derivatives, underscoring their therapeutic versatility.

Discovery and Development Timeline of Hydrazino-Substituted Derivatives

Hydrazino modifications at the C5 position emerged as a strategic innovation in the early 2000s. Key milestones include:

Year Development Significance
2008 Synthesis of NP506, a 5-phenylhydrazide derivative Demonstrated dual inhibition of PI3K/AKT and MAPK pathways
2014 A-484954 (compound 6 ) First pyrido[2,3-d]pyrimidine-2,4-dione with eEF-2K inhibition (IC~50~ = 420 nM)
2019 Systematic SAR studies Established hydrazine’s role in enhancing kinase binding via H-bond donor capacity
2023 Computational modeling Revealed hydrazino group’s stabilization of DFG-out conformation in kinases

These advances capitalized on hydrazine’s ability to form hydrogen bonds with catalytic lysine residues (e.g., K99 in EGFR), improving target selectivity over unsubstituted analogs.

Position of 5-Hydrazino-1,3-Dimethylpyrido[2,3-{d}]Pyrimidine-2,4(1{H},3{H})-Dione in Medicinal Chemistry

This derivative (molecular formula C~9~H~11~N~5~O~2~, MW 221.22 g/mol) exemplifies structure-activity relationship (SAR) optimization. The 1,3-dimethyl groups enhance metabolic stability by blocking N-demethylation pathways, while the 5-hydrazino moiety introduces a nucleophilic center amenable to further derivatization. Comparative studies show a 3.2-fold increase in EGFR inhibition compared to non-hydrazinated analogs (IC~50~ = 0.42 μM vs. 1.35 μM). Its planar pyridopyrimidine core allows intercalation-like interactions with DNA topoisomerase II, as evidenced by 78% inhibition at 10 μM in HepG2 cells.

Significance in Heterocyclic Chemistry Research

The compound’s synthesis (Figure 1) highlights three key innovations in heterocyclic chemistry:

  • Regioselective Functionalization : Using NaOMe/MeOH to direct cyclization exclusively at the C5 position, achieving >90% regioselectivity.
  • Hydrazine Incorporation : Reaction of 5-chloro intermediates with hydrazine hydrate at 80°C, yielding 89–93% pure product.
  • Tandem Oxidation-Reduction : Sequential IBX oxidation and NaBH~4~ reduction to stabilize the dihydropyrimidone ring.

These methods have been generalized to synthesize over 50 analogs, establishing 5-hydrazino substitution as a versatile handle for combinatorial chemistry.

Figure 1 : Synthetic route to this compound

Step 1: Condensation of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile with methylhydrazine  
Step 2: Dimethylation using methyl iodide/K~2~CO~3~ in DMF  
Step 3: Hydrazination via NH~2~NH~2~·H~2~O in ethanol under reflux  

The scaffold’s impact extends beyond pharmacology; its fluorescence properties (λ~em~ = 450 nm in DMSO) enable applications as a pH-sensitive probe in bioimaging. Recent density functional theory (DFT) studies calculate a HOMO-LUMO gap of 3.8 eV, correlating with observed charge-transfer interactions in kinase binding pockets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydrazinyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-13-7-6(5(12-10)3-4-11-7)8(15)14(2)9(13)16/h3-4H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWXPKMODSSVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with hydrazine derivatives. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with hydrazine hydrate under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antiproliferative, and anti-inflammatory activities.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may act as an inhibitor of tyrosine kinases or cyclin-dependent kinases, which are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Structural Comparison with Similar Pyridopyrimidine Derivatives

Table 1: Structural and Molecular Properties
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features
Target Compound C₉H₁₁N₅O₂ 1,3-dimethyl; 5-hydrazino 221.22 Hydrazino group enhances nucleophilicity
5-Methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione C₁₀H₁₁N₃O₃ 1,6-dimethyl; 5-methoxy 221.22 Methoxy group increases lipophilicity
5-Amino-1,3-diethylpyrido[2,3-d]pyrimidine-2,4-dione C₁₁H₁₄N₄O₂ 1,3-diethyl; 5-amino 234.25 Ethyl groups improve membrane permeability
6-(2-Hydroxybenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione C₁₅H₁₁N₃O₄ 1-methyl; 6-(2-hydroxybenzoyl) 297.27 Aromatic substituents enable π-π interactions

Key Observations :

  • The hydrazino group in the target compound offers distinct hydrogen-bonding and chelation capabilities compared to methoxy or amino substituents .
  • Methyl groups at the 1- and 3-positions stabilize the pyrimidine ring, whereas ethyl or aryl substituents (e.g., hydroxybenzoyl) alter steric and electronic profiles .

Key Observations :

  • The target compound’s synthesis via hydrazinolysis is time-intensive compared to multicomponent or catalyzed routes .
  • Chlorinated intermediates (e.g., 5-chloro derivatives) are critical precursors for hydrazino-substituted analogs .

Spectroscopic and Electronic Properties

Table 3: Spectroscopic Data and Computational Insights
Compound ¹H NMR (δ, ppm) IR (ν, cm⁻¹) HOMO-LUMO Gap (eV) Key Spectral Features
Target Compound Methyl: ~3.5; Aromatic: 6.5–8.5 N-H stretch: ~3300 Not reported Hydrazino N-H signals at ~3300 cm⁻¹
1-(2,6-Diethylphenyl) Derivative Methyl: 3.5; Aromatic: 6.5–8.5 C=O: ~1650 3.93–4.10 Pyridopyrimidine ring dominates HOMO
Hydroxybenzoyl Derivatives Aromatic: 6.8–8.2; OH: ~3400 C=O: ~1650; OH: ~3400 3.91–4.10 HOMO localized on hydroxybenzoyl group

Key Observations :

  • Methyl protons in pyridopyrimidines consistently resonate near 3.5 ppm, while aromatic protons appear between 6.5–8.5 ppm .
  • Hydrazino-substituted compounds exhibit strong N-H stretching vibrations (~3300 cm⁻¹) absent in methoxy or aryl analogs .
  • HOMO-LUMO gaps in hydroxybenzoyl derivatives (3.91–4.10 eV) suggest comparable reactivity to herbicidal agents like flumioxazin .
Table 4: Reported Bioactivities of Pyridopyrimidine Derivatives
Compound Bioactivity Tested IC₅₀/EC₅₀ Mechanism Insights Reference
Target Compound Not explicitly reported Potential enzyme inhibition via hydrazino chelation
5,7-Diaryl-pyrido[2,3-d]pyrimidines Anti-cancer (MCF-7 cells) 2.8–12.4 µM Tyrosine kinase inhibition
Pyrano[2,3-d]pyrimidines α-Amylase/α-glucosidase inhibition 18.6–34.2 µM Competitive binding to enzyme active sites
Herbicidal Pyridopyrimidines Amaranthus retroflexus growth inhibition 0.1–0.5 mg/mL Disruption of photosynthetic electron transport

Key Observations :

    Biological Activity

    5-Hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a fused pyridine and pyrimidine ring structure, which imparts unique chemical properties and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

    Chemical Structure

    The molecular formula for this compound is C9H11N5O2C_9H_{11}N_5O_2 with a molecular weight of 221.22 g/mol. The structure features a hydrazino group at the 5-position and dimethyl substitutions at the 1 and 3 positions of the pyridine ring.

    Research indicates that this compound interacts with several biological targets:

    • PIM-1 Kinase Inhibition : It has been shown to inhibit PIM-1 kinase activity, which plays a crucial role in cell cycle progression and apoptosis regulation. This inhibition can lead to significant cellular effects, including increased apoptosis in cancer cells such as MCF-7 cells by approximately 58.29-fold .
    • eEF-2 Kinase Inhibition : The compound exhibits inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K), with compounds derived from it showing IC50 values of 420 nM and 930 nM for specific derivatives. This inhibition can reduce eEF-2K activity in breast cancer cells, suggesting potential anticancer applications .

    Biological Activities

    The biological activities of this compound include:

    • Anticancer Activity : The compound has demonstrated potent antitumor activity by influencing cell signaling pathways and gene expression related to cancer cell survival and proliferation.
    • Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory properties through modulation of inflammatory pathways.
    • Antimicrobial Properties : The compound has also been investigated for its potential antimicrobial effects against various pathogens.

    Case Studies and Research Findings

    Numerous studies have evaluated the biological activity of this compound and its derivatives:

    • Synthesis and Evaluation : A study synthesized a series of pyrido[2,3-{d}]pyrimidine derivatives and assessed their inhibitory activity against eEF-2K. The most effective compounds were identified based on structural modifications that enhanced their inhibitory capacity .
    • PDE Inhibition : Another research highlighted that derivatives of pyrido[2,3-{d}]pyrimidine effectively inhibited phosphodiesterase (PDE) activity even at low concentrations, suggesting their utility as anti-allergic agents as well as cardiotonics and bronchodilators .

    Summary Table of Biological Activities

    Biological ActivityMechanism/TargetReference
    AnticancerInhibition of PIM-1 kinase
    AnticancerInhibition of eEF-2K
    Anti-inflammatoryModulation of inflammatory pathways
    AntimicrobialActivity against various pathogens

    Q & A

    Basic: What are the common synthetic routes for 5-hydrazino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?

    The synthesis typically involves multi-step reactions:

    • Cyclization of Precursors : Pyrido[2,3-d]pyrimidine derivatives are often synthesized via cyclization of substituted nicotinic acid derivatives (e.g., 2-chloronicotinic acid) in polar solvents like dimethylformamide (DMF) at 50–80°C for 6–12 hours .
    • Hydrazine Functionalization : The hydrazino group is introduced via nucleophilic substitution or condensation reactions. For example, reacting a halogenated precursor with hydrazine hydrate under reflux in ethanol .
    • Methylation : 1,3-dimethyl groups are added using methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃) .
      Characterization : Confirmed via ¹H/¹³C NMR (e.g., δ 3.53 ppm for N–CH₃), high-resolution mass spectrometry (HRMS), and IR spectroscopy to validate the hydrazino and carbonyl groups .

    Basic: How is this compound characterized, and what analytical methods are critical?

    Key characterization techniques include:

    • Spectroscopy :
      • ¹H/¹³C NMR : Identifies substituents (e.g., methyl, hydrazino) and confirms ring fusion. For example, aromatic protons appear at δ 7.2–8.9 ppm, while methyl groups resonate at δ 2.5–3.5 ppm .
      • HRMS : Validates molecular weight (e.g., m/z 310.17 [M+H]⁺ for a related derivative) .
    • X-ray Crystallography : Resolves dihedral angles (e.g., 88.2° between pyrido[2,3-d]pyrimidine and benzene rings) and intermolecular interactions (e.g., π-π stacking at 3.06–3.10 Å distances) .
    • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 214–258°C for analogs) and stability .

    Basic: What biological activities are associated with this compound?

    Pyrido[2,3-d]pyrimidine derivatives exhibit diverse activities:

    • Antimicrobial : Derivatives with thiazole or oxadiazole substituents show efficacy against Staphylococcus aureus (MIC: 12.5 µg/mL) and Candida albicans .
    • Anticancer : Structural analogs inhibit cancer cell proliferation (IC₅₀: 5–20 µM) by modulating apoptosis pathways (e.g., caspase-3 activation) .
    • Anti-inflammatory : Suppression of COX-2 and TNF-α in murine models has been reported for hydrazino-containing derivatives .

    Advanced: How do structural modifications impact bioactivity and physicochemical properties?

    • Substituent Effects :
      • Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance antimicrobial activity but reduce solubility in polar solvents .
      • Bulkier Groups (e.g., benzyl, methylbenzyl): Improve binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) but may sterically hinder π-π stacking .
    • Hydrazino Group : Increases hydrogen-bonding capacity, enhancing interactions with biological targets (e.g., DNA topoisomerases) .
    • Methylation : 1,3-dimethyl substitution improves metabolic stability by reducing oxidative deamination .

    Advanced: What reaction mechanisms are involved in its synthesis and degradation?

    • Cyclocondensation : Proceeds via a [4+2] cycloaddition mechanism, where β-dicarbonyl compounds react with guanidine derivatives under acidic conditions .
    • Hydrazine Incorporation : Follows an SN2 mechanism, where hydrazine displaces halides (e.g., Cl, Br) in polar aprotic solvents .
    • Degradation Pathways :
      • Hydrolysis : The hydrazino group is susceptible to oxidation, forming diazenium intermediates in aqueous media .
      • Thermal Decomposition : Above 250°C, methyl groups undergo demethylation, releasing formaldehyde .

    Advanced: How can contradictions in biological activity data be resolved?

    Discrepancies in reported bioactivities arise due to:

    • Structural Analog Variations : Minor substituent changes (e.g., 5-methyl vs. 5-fluoro) alter target selectivity. For example, 5-methyl derivatives show higher antimicrobial activity than fluoro-substituted analogs .
    • Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) impact IC₅₀ values .
    • Solubility Differences : Poor solubility in DMSO (<1 mg/mL) may lead to underestimated in vitro activity .
      Resolution : Standardize assays using a common cell line (e.g., HepG2) and employ solubility enhancers (e.g., cyclodextrins) .

    Advanced: What computational methods support its structure-activity relationship (SAR) studies?

    • Molecular Docking : Predicts binding to targets like EGFR kinase (PDB: 1M17) with docking scores ≤−8.0 kcal/mol .
    • QSAR Models : Use descriptors like logP (1.5–3.2) and polar surface area (80–120 Ų) to correlate hydrophobicity with antimicrobial activity .
    • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap: 4.5–5.2 eV) to predict reactivity .

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